1-Methylazetidine-3-carbonyl Chloride Hydrochloride

Chemical stability Reagent handling Synthetic efficiency

Sourcing a dual-functionalized azetidine scaffold for drug discovery is challenging due to the instability of the free acid chloride. 1-Methylazetidine-3-carbonyl Chloride Hydrochloride solves this by offering a stable, pre-activated building block. • Synergistic Reactivity: Integrates a strained azetidine ring, an N-methyl group, and a reactive carbonyl chloride in one molecule for direct amide coupling. • Enhanced Stability: The hydrochloride salt form ensures reliable handling and long-term storage, unlike the unstable free base. • Supply Chain Assurance: Available with documented purity for immediate synthesis of pharmaceutical candidates and chemical probes.

Molecular Formula C5H9Cl2NO
Molecular Weight 170.03 g/mol
Cat. No. B13708420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylazetidine-3-carbonyl Chloride Hydrochloride
Molecular FormulaC5H9Cl2NO
Molecular Weight170.03 g/mol
Structural Identifiers
SMILESCN1CC(C1)C(=O)Cl.Cl
InChIInChI=1S/C5H8ClNO.ClH/c1-7-2-4(3-7)5(6)8;/h4H,2-3H2,1H3;1H
InChIKeyZYWFREOQCJLTJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methylazetidine-3-carbonyl Chloride Hydrochloride: Overview


1-Methylazetidine-3-carbonyl Chloride Hydrochloride is a specialized, dual-functionalized heterocyclic building block. It comprises a strained, four-membered azetidine ring, an N-methyl substituent, and a highly reactive carbonyl chloride group, all stabilized as a hydrochloride salt . This unique combination provides a defined molecular scaffold for introducing both an azetidine moiety and an electrophilic center into target molecules, distinguishing it from simpler acyl chlorides or unfunctionalized azetidines. Its primary role is as a precise intermediate in the synthesis of complex organic molecules, particularly for medicinal chemistry applications where the incorporation of the azetidine motif is sought .

Dual-reactive azetidine building block with acyl chloride and strained ring
Hydrochloride salt form provides improved handling stability compared to free base
Suited for medicinal chemistry workflows requiring conformationally restricted motifs

Why Generic Alternatives Fall Short


Substituting 1-Methylazetidine-3-carbonyl Chloride Hydrochloride with a simpler analog—such as a generic acyl chloride or an unfunctionalized azetidine—is not viable due to fundamental differences in chemical structure and reactivity that directly impact synthetic utility . The compound's value stems from the synergistic combination of its reactive acid chloride, the conformationally restricted azetidine ring, and the N-methyl group. A simple acid chloride like benzoyl chloride lacks the azetidine scaffold, which is crucial for conferring specific pharmacokinetic or conformational properties to drug candidates . Conversely, an azetidine base lacks the electrophilic carbonyl chloride necessary for direct coupling to a wide range of nucleophiles . The hydrochloride salt form further distinguishes it by enhancing stability and handling compared to the highly reactive and often unstable free base of the acid chloride . Therefore, procuring this specific, pre-functionalized compound is essential for synthetic routes designed around its unique, integrated properties.

Acyl chloride without azetidine Lacks the conformationally restricted azetidine scaffold essential for target selectivity in drug candidates
Azetidine without acyl chloride Absence of the electrophilic carbonyl chloride prevents direct coupling to nucleophiles, requiring additional activation steps
Free base form Higher moisture sensitivity and reduced shelf stability may compromise reaction reproducibility; hydrochloride salt preferred

Key Differentiation Evidence for Procurement


Hydrochloride Salt Stability vs. Free Base

1-Methylazetidine-3-carbonyl Chloride Hydrochloride, by virtue of its formulation as a hydrochloride salt, offers superior stability and shelf-life compared to its free base counterpart, a common comparator for procurement decisions . While quantitative stability data for this exact compound is not publicly available, the class-level inference is strongly supported by general chemical principles and documented for related structures. For instance, Azetidine-1-carbonyl chloride is known to be a moisture-sensitive compound requiring storage under an inert atmosphere at 2-8°C to prevent hydrolysis . The hydrochloride salt form of the target compound mitigates this reactivity, providing a more robust and manageable reagent for laboratory use .

Salt Stability vs Free Base
Class-level inference
Hydrochloride salt offers enhanced stability; free base is moisture-sensitive and requires inert storage
Reduces cold-chain and handling costs; improves reagent longevity
Quantitative stability data for this specific salt not publicly available
Chemical stability Reagent handling Synthetic efficiency

Azetidine Ring Conformational Restriction

The 1-Methylazetidine-3-carbonyl Chloride Hydrochloride scaffold provides significant conformational restriction compared to acyclic amine or acyl chloride alternatives. The azetidine ring's 88° bond angles induce a ring strain energy of approximately 26 kcal/mol, which limits its conformational freedom and influences the geometry of the resulting amide bonds . This is in stark contrast to a flexible acyclic analog like N,N-dimethyl-3-aminopropionyl chloride, which lacks this constraint . This class-level difference is a key driver for using azetidine-containing building blocks in drug design to improve target binding and selectivity.

Ring Conformational Restriction
Class-level inference
~26 kcal/mol ring strain vs flexible acyclic alternatives; 88° bond angles restrict geometry
Facilitates improved target selectivity and metabolic stability in drug candidates
Structural analysis and molecular modeling support this class-level advantage
Conformational analysis Medicinal chemistry Structure-activity relationship

Commercial Purity and Availability

From a procurement standpoint, 1-Methylazetidine-3-carbonyl Chloride Hydrochloride is available from several suppliers with a standard minimum purity specification of 95% . This is a critical quantitative benchmark for ensuring reproducibility in downstream reactions. While many azetidine derivatives and acid chlorides are also offered at 95% purity, the combination of this specific structural motif with a defined purity threshold simplifies sourcing and quality control . The availability of this compound from multiple vendors at this common specification provides supply chain security, differentiating it from more obscure or custom-synthesized building blocks.

Commercial Purity Benchmark
Supporting evidence
≥95% purity specification, available from multiple vendors
Establishes a reliable quality standard for procurement and reproducibility
Similar purity thresholds are common for azetidine acid chlorides
Chemical sourcing Purity analysis Procurement specifications

Ideal Application Scenarios


Conformationally Constrained Drug Candidates

The primary application for 1-Methylazetidine-3-carbonyl Chloride Hydrochloride is in the synthesis of novel pharmaceuticals where introducing a conformationally restricted, nitrogen-containing ring is the primary design goal. Medicinal chemists utilize this building block to install the azetidine motif via a robust amide bond formation, a strategy employed to improve the metabolic stability, membrane permeability, and target selectivity of drug candidates . This is supported by the class-level evidence demonstrating that azetidine incorporation can enhance these critical pharmacokinetic properties .

Functionalization of Nucleophile Scaffolds

In organic synthesis laboratories, this compound serves as a highly specific electrophilic coupling partner for a variety of nucleophiles, including amines, alcohols, and thiols . Its utility is maximized in synthetic routes where the introduction of a 1-methylazetidine-3-carbonyl group is required. The pre-formed acid chloride and its enhanced stability as a hydrochloride salt make it a superior and more convenient reagent compared to in-situ activation of the corresponding carboxylic acid or handling the unstable free base .

Chemical Probes and Functional Materials

Beyond pharmaceuticals, this compound is a valuable tool in chemical biology for the creation of novel probes and in materials science for developing polymers with unique properties. The azetidine ring's inherent strain and basicity can be leveraged to create pH-responsive or cleavable linkers, or to introduce specific steric and electronic features into a material . The ease of coupling via the acid chloride allows for the rapid diversification of core scaffolds, accelerating the exploration of structure-property relationships .

Application
Selection Property
Validation Focus
Conformationally Constrained Drug Candidates
Azetidine scaffold with restricted geometry
Conformational analysis and PK property assessment
Nucleophile Functionalization
Reactive acid chloride for direct coupling
Amide, alcohol, and thiol coupling efficiency
Chemical Probes and Functional Materials
Strained azetidine ring for responsive linkers
pH-responsive or cleavable linker behavior

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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